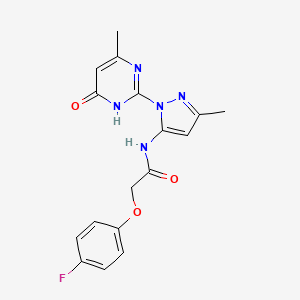

![molecular formula C26H28N2O4 B2921174 1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887468-04-4](/img/structure/B2921174.png)

1'-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis

Molecular structure analysis involves determining the 3D structure of the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties .Scientific Research Applications

Crystallographic Studies and Molecular Design

The study of spiro compounds, such as 5′′-Benzylidene-5-chloro-1′,1′′-dimethyl-4′-phenyldispiro[indoline-3,2′-pyrrolidine-3′,3′′-piperidine]-2,4′′-dione, showcases the intricate molecular architecture that can be achieved through spirocyclization. These compounds exhibit complex crystal packing and can be used to explore molecular interactions and conformations crucial for drug design and material science (Farag et al., 2013).

Synthetic Pathways in Organic Chemistry

Research into the synthesis and reactions of spiro[oxirane-2,4′-piperidines] highlights innovative approaches to creating spirocyclic compounds. These compounds serve as alkylating agents, introducing novel functional groups onto heteroaromatic compounds, demonstrating the versatility of spiro compounds in synthetic organic chemistry (Fishman & Cruickshank, 1968).

Photodynamic Therapy and Molecular Probes

In the realm of photodynamic therapy (PDT) and molecular probes, synthetic bacteriochlorins with integral spiro-piperidine motifs have been developed. These compounds, designed to suppress adventitious dehydrogenation and allow for nitrogen derivatization, exhibit tailored spectral properties for potential use in PDT and as molecular probes, demonstrating the functional adaptability of spiro compounds in biomedical research (Reddy et al., 2013).

Sigma Receptor Ligands in Pharmacology

The development of spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] as sigma receptor ligands illustrates the pharmacological importance of spiro compounds. These compounds exhibit high affinity and selectivity for sigma(1) receptors, underscoring the potential of spiro compounds in designing new therapeutic agents (Maier & Wünsch, 2002).

Medicinal Chemistry and Drug Discovery

A review on the progress in syntheses of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlights their significance as pharmacophores in drug discovery. These compounds are key structural components in many drugs and lead compounds, showcasing the critical role of spiro structures in medicinal chemistry (Ghatpande et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to interact withTryptase alpha/beta-1 . Tryptase is a type of protease enzyme that plays a crucial role in inflammatory responses.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature . .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1'-[1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O4/c1-17-7-8-20(13-18(17)2)28-16-19(14-24(28)30)25(31)27-11-9-26(10-12-27)15-22(29)21-5-3-4-6-23(21)32-26/h3-8,13,19H,9-12,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAFYVWYEAWWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC4(CC3)CC(=O)C5=CC=CC=C5O4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine](/img/structure/B2921092.png)

![N-([2,2'-bifuran]-5-ylmethyl)-3-chlorobenzamide](/img/structure/B2921098.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)

![ethyl 4-[(7-benzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2921110.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2921112.png)